Ethyl 2-benzamido-5-methyl-4-phenylthiophene-3-carboxylate
Description
Ethyl 2-benzamido-5-methyl-4-phenylthiophene-3-carboxylate (CAS: 43088-50-2) is a thiophene-derived compound featuring a benzamido group at position 2, a methyl group at position 5, and a phenyl substituent at position 4 of the thiophene ring. The ethyl carboxylate moiety at position 3 enhances its solubility in organic solvents, making it a candidate for pharmaceutical and materials science research. Its synthesis typically involves Gewald-like multicomponent reactions, as reported in studies on analogous thiophene derivatives . The benzamido group contributes to hydrogen-bonding interactions, which may influence its crystalline packing and biological activity .
Properties
IUPAC Name |
ethyl 2-benzamido-5-methyl-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-3-25-21(24)18-17(15-10-6-4-7-11-15)14(2)26-20(18)22-19(23)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRJQMZBFHPCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-benzamido-5-methyl-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Gewald reaction, a well-known method for synthesizing thiophene derivatives, can be employed .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity. Techniques such as microwave irradiation and ionic liquids have been explored to enhance the efficiency of the synthesis process .
Biological Activity
Ethyl 2-benzamido-5-methyl-4-phenylthiophene-3-carboxylate is a synthetic compound belonging to the thiophene family, which is characterized by a five-membered ring containing sulfur. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C21H19NO3S
- Molecular Weight : 365.4 g/mol
- CAS Number : 43088-50-2
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its effects against different pathogens and its potential therapeutic applications.
Antiviral Activity
Recent studies have shown that thiophene derivatives exhibit promising antiviral properties. For instance, compounds similar to this compound have demonstrated efficacy against viral infections by inhibiting specific viral enzymes or disrupting viral replication processes.
Table 1: Antiviral Activity of Thiophene Derivatives
| Compound Name | Target Virus | IC50 (μM) | Reference |
|---|---|---|---|
| Ethyl 2-benzamido-5-methyl-4-phenylthiophene | HCV NS5B | 32.2 | |
| Thiophene derivative X | HIV | 0.35 | |
| Thiophene derivative Y | Influenza A | 25.0 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. This compound has been evaluated in various cell lines to ascertain its potential toxic effects.
Table 2: Cytotoxicity Data
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may inhibit specific enzymes involved in viral replication or interfere with cellular pathways critical for pathogen survival.
Case Studies
Several case studies have highlighted the therapeutic potential of thiophene derivatives, including this compound:
-
Case Study on Hepatitis C Virus (HCV) :
- A study demonstrated that thiophene derivatives, including ethyl 2-benzamido compounds, significantly reduced HCV replication in vitro, showcasing their potential as antiviral agents.
-
Case Study on Cancer Cell Lines :
- Research involving various cancer cell lines indicated that these compounds could selectively induce apoptosis in malignant cells while sparing normal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents at positions 2, 4, and 5 of the thiophene core. Key comparisons include:
Compound 1: 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate
- Substituents: Amino group at position 2 (vs. benzamido in the target compound).
- Synthesis : Prepared via Gewald reaction, similar to the target compound .
- However, the absence of the benzoyl moiety reduces hydrogen-bonding capacity, likely affecting crystallinity and solubility .
Compound 2: Ethyl 2-(2-(Dimethylamino)thiophen-3-yl)-2-oxoacetate
- Substituents: Dimethylamino group at position 2 and oxoacetate at position 3.
- Synthesis : Derived from multicomponent reactions involving acetylenic esters and thiourea derivatives .

- Properties: The oxoacetate group introduces keto-enol tautomerism, which may enhance metal-chelation properties. The dimethylamino group provides basicity, contrasting with the neutral benzamido group in the target compound.
Compound 3: 5-Methyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-4-one
Physicochemical and Crystallographic Properties
- Crystallographic Analysis : The benzamido group in the target compound facilitates directional hydrogen bonds, as described in Etter’s graph-set analysis . This contrasts with Compound 1, where weaker N–H bonds may lead to less predictable packing. SHELX refinement tools are commonly employed for such structural validations .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-benzamido-5-methyl-4-phenylthiophene-3-carboxylate, and what factors influence reaction efficiency?
- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with the Gewald reaction to form the thiophene core. Key steps include:
- Step 1 : Condensation of ethyl cyanoacetate with acetoacetanilide and sulfur under reflux in a polar aprotic solvent (e.g., DMF) to yield intermediate thiophene derivatives .
- Step 2 : Functionalization of the thiophene ring via benzamidation using 3-nitrobenzoyl chloride or similar reagents, catalyzed by triethylamine (TEA) .
- Critical Factors : Reaction temperature (60–100°C), solvent purity, and stoichiometric control of sulfur and amines to avoid side products . Yield optimization requires TLC monitoring and column chromatography for purification .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions on the thiophene ring, with characteristic shifts for the benzamido group (δ 7.5–8.5 ppm for aromatic protons) and ester carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 409.08 for ) .
- X-ray Crystallography : SHELX programs refine crystal structures, while ORTEP-III visualizes molecular geometry and hydrogen-bonding patterns (e.g., N–H···O interactions between benzamido and ester groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Structural Analog Comparison : Compare activity of derivatives with modified substituents (e.g., replacing 3-nitrobenzamido with 4-fluorobenzamido) to identify structure-activity relationships .
- Assay Standardization : Use consistent in vitro models (e.g., enzyme inhibition assays with COX-2 or kinase targets) and control for solvent effects (DMSO concentration ≤1%) .
- Data Cross-Validation : Replicate studies under identical conditions and validate via orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .
Q. What methodologies are recommended for analyzing crystallographic data to resolve disorder or polymorphism in this compound?
- Methodological Answer :
- Disorder Modeling : Use SHELXL’s PART and SUMP commands to refine disordered regions (e.g., ethyl ester rotamers) with occupancy constraints .
- Polymorphism Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) and analyze via PXRD to identify polymorphic forms .
- Hydrogen-Bonding Networks : Apply graph-set analysis (e.g., Etter’s notation) to classify motifs or other supramolecular interactions influencing packing .
Q. How can computational chemistry enhance the design of derivatives with improved target selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets), prioritizing derivatives with lower binding energy (ΔG ≤ -8 kcal/mol) .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability .
- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess conformational stability of lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

